molecular formula C9H11NO4 B2423354 2-Ethoxy-4-methoxy-1-nitrobenzene CAS No. 151929-97-4

2-Ethoxy-4-methoxy-1-nitrobenzene

Cat. No.: B2423354
CAS No.: 151929-97-4
M. Wt: 197.19
InChI Key: HGFTWYVQUALFRA-UHFFFAOYSA-N
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Description

Nitro compounds are a significant class of organic compounds that contain one or more nitro functional groups (-NO2). They are often used in the production of pharmaceuticals, dyes, and explosives .


Synthesis Analysis

Nitro compounds can be synthesized in several ways, including the direct substitution of hydrocarbons with nitric acid (RH + HONO2 → RNO2 + H2O), displacement reactions with nitrite ions (RX + NO2- → RNO2 + X-), and oxidation of primary amines (RNH2 [O] → RNO2) .


Molecular Structure Analysis

The nitro group (-NO2) is a hybrid of two equivalent resonance structures. It has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines, and participation in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Nitro compounds generally have high dipole moments due to the polar character of the nitro group. This results in lower volatility compared to similar weight compounds .

Scientific Research Applications

Ethoxylation and Ultrasound Irradiation

2-Ethoxy-4-methoxy-1-nitrobenzene has been utilized in ethoxylation processes. For instance, Wang and Rajendran (2007) studied the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, highlighting the effectiveness of this method in nucleophilic substitution reactions. The study emphasizes the role of catalysts, agitation speed, temperature, and ultrasound frequency in the reaction kinetics (Wang & Rajendran, 2007).

Synthesis of 4-Methoxyphenol

Jian (2000) discusses a novel method to synthesize 4-methoxyphenol, starting with the production of 4-methoxy-1-nitrobenzene through a substitution reaction. The study details the reaction conditions and factors affecting yields, achieving over 80% yield in all steps (Jian, 2000).

Atmospheric Reactivity and Aerosol Formation

Lauraguais et al. (2014) investigated the atmospheric reactivity of hydroxyl radicals with guaiacol, a related compound. Their research shows the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This study has implications for understanding biomass burning emissions and atmospheric chemistry (Lauraguais et al., 2014).

Molecular Structure Analysis

The molecular structures of various methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, have been reported by Fun et al. (1997). Their research highlights the planarity of these molecules and their hydrogen-bonded dimers, contributing to our understanding of molecular arrangements in these compounds (Fun et al., 1997).

Photoreagents for Protein Crosslinking

Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, showcasing their reactivity with amines upon irradiation. This discovery has significant implications for biochemical research and molecular biology (Jelenc, Cantor, & Simon, 1978).

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-4-methoxy-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This reaction is a well-known method to conveniently introduce a variety of substituents onto activated aromatics .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . The compound undergoes transetherification with sodium ethoxide under specific conditions . The reaction should be carried out under controlled conditions to avoid the formation of byproducts .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the density of the compound changes with temperature and pressure . , indicating that its action and stability can be affected by the environmental context.

Safety and Hazards

Nitro compounds can be harmful if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

2-ethoxy-4-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFTWYVQUALFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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